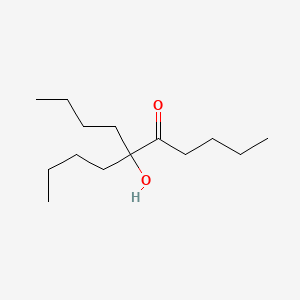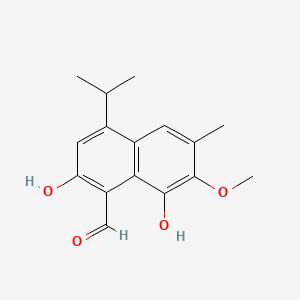silane CAS No. 59344-12-6](/img/structure/B14598700.png)
[(1-Ethoxyprop-1-en-1-yl)oxy](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxyprop-1-en-1-yl)oxysilane is an organosilicon compound with a unique structure that combines an ethoxyprop-1-en-1-yl group with a triethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxyprop-1-en-1-yl)oxysilane typically involves the reaction of ethoxyprop-1-en-1-ol with triethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product under mild conditions .
Industrial Production Methods
In an industrial setting, the production of (1-Ethoxyprop-1-en-1-yl)oxysilane can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxyprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1-Ethoxyprop-1-en-1-yl)oxysilane is used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules. Its ability to form stable siloxane bonds makes it a valuable tool in the design of biocompatible materials .
Industry
Industrially, (1-Ethoxyprop-1-en-1-yl)oxysilane is used in the production of coatings, adhesives, and sealants. Its unique chemical properties make it suitable for applications that require high thermal and chemical stability .
Mechanism of Action
The mechanism by which (1-Ethoxyprop-1-en-1-yl)oxysilane exerts its effects involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. These reactions are facilitated by the presence of the ethoxy group, which acts as a leaving group, allowing the formation of silanol intermediates that further condense to form siloxanes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include (1-Ethoxyprop-1-en-1-yl)oxysilane and [(1-Ethoxy-2-methyl-1-propen-1-yl)oxy]trimethylsilane. These compounds share similar structural features but differ in the nature of the substituents attached to the silicon atom .
Uniqueness
(1-Ethoxyprop-1-en-1-yl)oxysilane is unique due to the presence of the triethylsilane moiety, which imparts distinct chemical properties compared to its trimethylsilane counterparts. This difference in substituents can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
59344-12-6 |
|---|---|
Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
1-ethoxyprop-1-enoxy(triethyl)silane |
InChI |
InChI=1S/C11H24O2Si/c1-6-11(12-7-2)13-14(8-3,9-4)10-5/h6H,7-10H2,1-5H3 |
InChI Key |
HNCGUUQCBJWXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)


![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)


![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)


![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)

![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
